N'-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
Description
N'-[[4-(Diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is a carbohydrazide derivative featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carbohydrazide moiety linked to a 4-(diethylamino)benzyl group. The carbohydrazide functional group (-CONHNH₂) enhances its ability to participate in hydrogen bonding, making it a candidate for targeting enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
N'-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-20(5-2)14-8-6-13(7-9-14)11-17-18-16(21)15-10-12(3)22-19-15/h6-10,17H,4-5,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAZBLZKHDTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNNC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241443 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(diethylamino)benzyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94373-20-3 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(diethylamino)benzyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094373203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(diethylamino)benzyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethylamino group: This step often involves the alkylation of an amine precursor with diethylamine.
Coupling with the phenyl ring: This can be done using various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may yield simpler hydrocarbon derivatives.
Scientific Research Applications
N’-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The diethylamino group and oxazole ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The benzyl group in 25c increases logP by ~1.5 units compared to the target compound, affecting membrane permeability .
- Solubility: Dimethylamino analogs () showed higher aqueous solubility than diethylamino derivatives, attributed to reduced alkyl chain length.
Key Research Findings
Substituent Impact: Diethylamino groups enhance target affinity in enzyme inhibition assays, while nitro groups reduce reactivity due to electron withdrawal .
Configuration Matters : E-configuration in hydrazones () optimizes binding geometry, as confirmed by X-ray crystallography using SHELXL .
Heterocyclic Hybrids : Multi-ring systems (e.g., oxazole-thiazol-oxadiazole in ) exhibit broader pharmacological profiles but face synthetic challenges.
Biological Activity
N'-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.371 g/mol
- CAS Number : 94373-20-3
The structure includes a diethylamino group, a phenyl ring, and an oxazole ring, which are critical for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in various biochemical pathways. For instance, studies have shown that oxazole derivatives can act as enzyme inhibitors, affecting pathways related to cancer progression and microbial resistance .
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of apoptotic signaling pathways .
Antioxidant Activity
Research indicates that compounds with oxazole structures exhibit antioxidant properties. For example, tests measuring free radical scavenging abilities have shown promising results for similar derivatives .
Anticancer Activity
A study evaluating the anticancer effects of related oxazole compounds on pancreatic cancer cell lines (PANC-1) demonstrated significant cytotoxicity and apoptosis induction . The findings suggest that this compound could have similar effects due to its structural similarities.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was highlighted in a study where it showed effectiveness against glucosidase and cholinesterases. These enzymes are critical in various metabolic processes and their inhibition could lead to therapeutic benefits in conditions like diabetes and Alzheimer's disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Properties | Demonstrated significant antioxidant activity through CUPRAC assay. |
| Study 2 | Anticancer Effects | Showed strong cytotoxicity in pancreatic cancer cell lines with apoptotic signaling activation. |
| Study 3 | Enzyme Inhibition | Effective inhibition of glucosidase with potential implications for diabetes management. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling hydrazides with aldehyde derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Optimization includes adjusting stoichiometry, temperature (room temperature to 80°C), and reaction time (12–24 hours). Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions by predicting intermediates and transition states .
Q. How should researchers approach structural characterization of this compound using spectroscopic and crystallographic methods?
- Methodology : Use NMR (¹H/¹³C) to confirm proton environments and coupling patterns, IR for functional group verification (e.g., C=O, N-H stretches), and X-ray diffraction for crystallographic analysis. For challenging stereochemistry, compare experimental data with DFT-computed spectra (e.g., vibrational frequencies) .
Q. What experimental protocols are suitable for initial biological screening of this compound’s bioactivity?
- Methodology : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 for anti-inflammatory potential). Include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies address solubility challenges during formulation for biological testing?
- Methodology : Test solubility in DMSO (primary solvent) and use co-solvents (PEG-400, ethanol) or surfactants (Tween-80) for aqueous dilution. For insoluble derivatives, consider pro-drug strategies (e.g., esterification) or nanoformulation (liposomes) .
Q. Which analytical techniques ensure purity and stability of this compound during storage?
- Methodology : Monitor purity via HPLC (C18 column, UV detection) and TLC (silica gel, ethyl acetate/hexane). For stability, conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Characterize degradation products via LC-MS .
Advanced Research Questions
Q. How can computational strategies predict bioactivity and binding modes of this carbohydrazide derivative?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., EGFR, DNA gyrase) using crystal structures from the PDB. Validate with MD simulations (GROMACS) and compare binding free energies (MM-PBSA). Cross-reference with DFT-computed electrostatic potentials to identify reactive sites .
Q. How to resolve contradictions between experimental bioactivity data and computational predictions?
- Methodology : Reconcile discrepancies by:
- Validating target engagement (e.g., SPR for binding kinetics).
- Assessing off-target effects via kinome-wide profiling.
- Refining computational models with experimental data (e.g., QSAR regression analysis). Iterative feedback loops between computation and experiment improve accuracy .
Q. What methodologies are recommended for SAR studies of derivatives with modified substituents?
- Methodology : Systematically vary substituents (e.g., diethylamino → dimethylamino, methyl → halogen) and evaluate bioactivity. Use multivariate analysis (PCA, PLS) to correlate structural descriptors (Hammett σ, logP) with activity. Prioritize derivatives with ClogP <5 and topological polar surface area <140 Ų for oral bioavailability .
Q. How can heterogeneous reaction conditions improve synthetic yields and selectivity?
- Methodology : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions (water/organic solvent). Optimize microwave-assisted synthesis (100–150°C, 30–60 min) for faster kinetics. Use in situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
- Methodology : Use SPR for real-time binding affinity (KD, kon/koff) and ITC for thermodynamic profiling (ΔH, ΔS). For cellular uptake, employ confocal microscopy with fluorescently tagged analogs. Validate target modulation via Western blot (e.g., apoptosis markers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
